2-(2-hydroxy-5-methoxyphenyl)-6-iodo-3-(3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Description
2-(2-HYDROXY-5-METHOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a quinazolinone core, which is known for its biological activity, and is substituted with hydroxy, methoxy, and iodo groups, enhancing its chemical reactivity and potential utility.
Properties
Molecular Formula |
C22H19IN2O4 |
|---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
2-(2-hydroxy-5-methoxyphenyl)-6-iodo-3-(3-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H19IN2O4/c1-28-15-5-3-4-14(11-15)25-21(18-12-16(29-2)7-9-20(18)26)24-19-8-6-13(23)10-17(19)22(25)27/h3-12,21,24,26H,1-2H3 |
InChI Key |
GRYKWJMNFZPIDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXY-5-METHOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 2-iodoaniline to form an intermediate Schiff base, which is then cyclized to form the quinazolinone core. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-HYDROXY-5-METHOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The methoxy and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinazolinone derivatives with carbonyl functionalities.
Reduction: Formation of deiodinated quinazolinone derivatives.
Substitution: Formation of quinazolinone derivatives with various substituents replacing the methoxy or iodo groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(2-HYDROXY-5-METHOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-5-METHOXYBENZALDEHYDE: A precursor in the synthesis of the target compound.
2-IODOANILINE: Another precursor used in the synthesis.
QUINAZOLINONE DERIVATIVES: A broad class of compounds with similar core structures but different substituents.
Uniqueness
2-(2-HYDROXY-5-METHOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both hydroxy and methoxy groups, along with the iodo substituent, allows for diverse chemical modifications and interactions with biological targets .
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